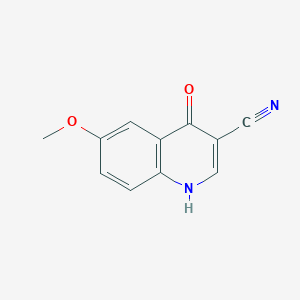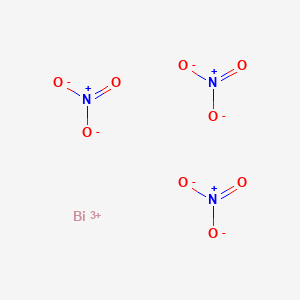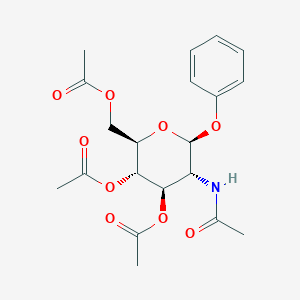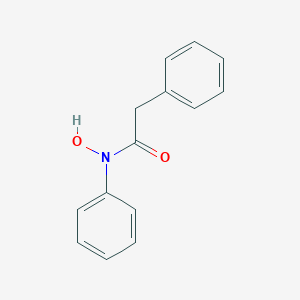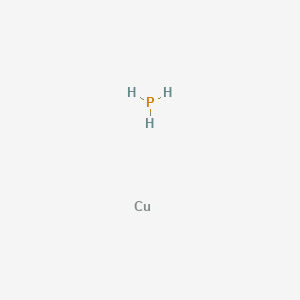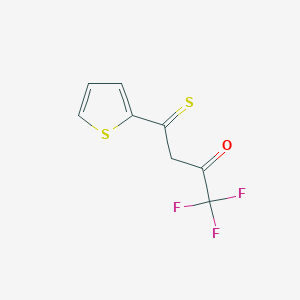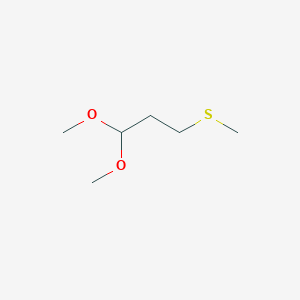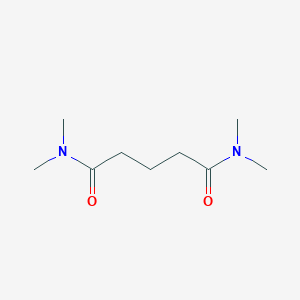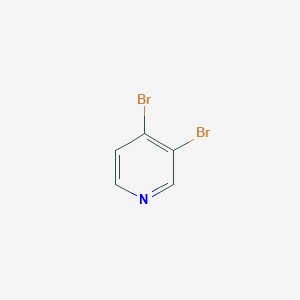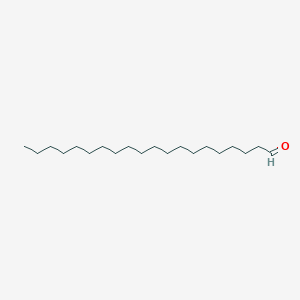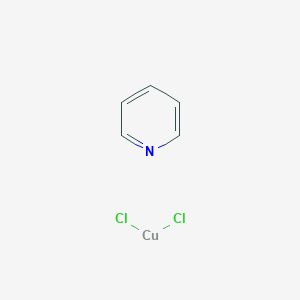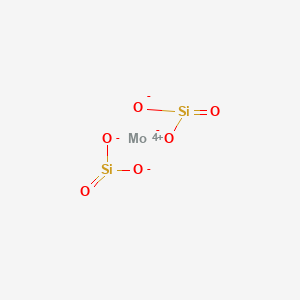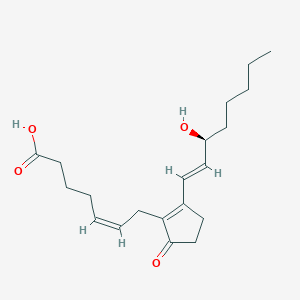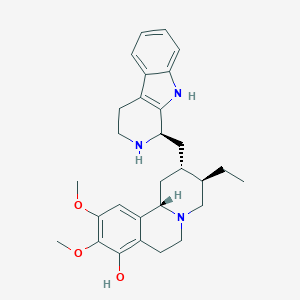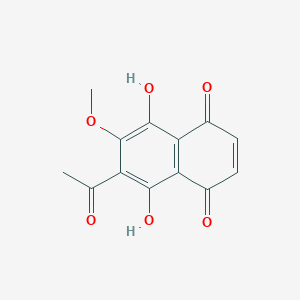
6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione, also known as juglone, is a natural compound found in the leaves, bark, and fruit of the black walnut tree. It has been used for centuries in traditional medicine for its antimicrobial, anti-inflammatory, and antitumor properties. In recent years, juglone has gained attention in the scientific community for its potential use in various research applications.
作用機序
Juglone exerts its effects through various mechanisms of action. In cancer cells, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione induces cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In bacteria and fungi, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione disrupts the cell membrane and inhibits the synthesis of DNA and RNA, leading to cell death. In biochemistry, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione inhibits the activity of certain enzymes and proteins, which can lead to various physiological effects.
生化学的および生理学的効果
Juglone has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic properties. It has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione has been found to have anti-diabetic effects by regulating blood glucose levels and improving insulin sensitivity.
実験室実験の利点と制限
Juglone has several advantages for lab experiments, including its low cost and availability, as well as its ability to selectively target cancer cells and microorganisms. However, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione also has limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione, including its potential use in combination with other compounds for cancer treatment, its use in the development of new antibiotics, and its potential as a therapeutic agent for various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione and its potential side effects.
In conclusion, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione is a natural compound with potential applications in various fields of research. Its unique properties and mechanisms of action make it a promising candidate for further study and development.
合成法
Juglone can be synthesized from the natural compound lawsone, which is found in the leaves of the henna plant. The synthesis process involves the oxidation of lawsone using potassium permanganate, followed by acetylation using acetic anhydride. The resulting product is 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione, which can be purified through recrystallization.
科学的研究の応用
Juglone has been studied for its potential use in various research applications, including cancer research, microbiology, and biochemistry. In cancer research, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In microbiology, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione has been found to have antimicrobial properties against various bacteria and fungi. In biochemistry, 6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione has been studied for its ability to inhibit certain enzymes and proteins, such as topoisomerase and NF-kappaB.
特性
CAS番号 |
14090-55-2 |
|---|---|
製品名 |
6-Acetyl-5,8-dihydroxy-7-methoxynaphthalene-1,4-dione |
分子式 |
C13H10O6 |
分子量 |
262.21 g/mol |
IUPAC名 |
2-acetyl-5,8-dihydroxy-3-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10O6/c1-5(14)8-11(17)9-6(15)3-4-7(16)10(9)12(18)13(8)19-2/h3-4,15-16H,1-2H3 |
InChIキー |
XDOHJQBNFKUNBJ-UHFFFAOYSA-N |
異性体SMILES |
CC(=O)C1=C(C2=C(C(=O)C=CC2=O)C(=C1OC)O)O |
SMILES |
CC(=O)C1=C(C(=O)C2=C(C=CC(=C2C1=O)O)O)OC |
正規SMILES |
CC(=O)C1=C(C2=C(C(=O)C=CC2=O)C(=C1OC)O)O |
同義語 |
2-Acetyl-5,8-dihydroxy-3-methoxy-1,4-naphthoquinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



